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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sodium silicotungstate
(SST) as a negative stain in transmission electron microscopy (TEM). SST is an effective and

versatile stain, particularly well-suited for the visualization of small biological macromolecules

and nanoparticles due to its fine grain and ability to produce high contrast images.[1][2] This

document outlines the properties of SST, protocols for its use with various samples, and a

comparison with other common negative stains.

Key Properties of Sodium Silicotungstate
Sodium silicotungstate is an anionic, tungsten-based heavy metal salt that is a valuable

alternative to more commonly used stains like uranyl acetate.[3][4] Its key features include:

Fine Grain: SST is known for its particularly fine grain, which allows for the visualization of

fine structural details of small particles and individual molecules.[2][5]

Good Contrast: It provides excellent contrast, making it easier to distinguish the specimen

from the background.[1]

Neutral to Alkaline pH Range: SST solutions are typically used within a pH range of 5.0 to

8.0, which is advantageous for specimens that are sensitive to the acidic conditions of stains

like uranyl acetate.[1][3]
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Chemical Inertness: It is a chemically inert stain, reducing the likelihood of chemical

reactions with the specimen.[4]

Comparison of Common Negative Stains
The choice of negative stain is highly dependent on the specific sample and the research

question. Below is a table summarizing the properties of sodium silicotungstate in

comparison to other frequently used negative stains.

Feature
Sodium
Silicotungstate
(SST)

Uranyl Acetate
(UA)

Phosphotungs
tic Acid (PTA)

Ammonium
Molybdate

Typical

Concentration
1-5% (w/v)[1][3] 1-3% (w/v)[3] 1-3% (w/v)[3] 1-2% (w/v)[1]

pH Range 5.0 - 8.0[1][3] 4.2 - 4.5[1]
5.0 - 8.0 (can be

neutralized)[1]
5.0 - 7.0[1]

Grain Size Fine[2][5]
Fine (approx. 4-5

Å)[6]
Moderate Moderate

Typical

Resolution
~18-20 Å[3] ~10-20 Å[6] ~18-20 Å ~18-20 Å

Ionic Character Anionic[3] Cationic[3] Anionic[3] Anionic[3]

Key Advantages

Fine grain, good

for small

particles, neutral

pH range.[1][2][5]

High contrast,

acts as a fixative.

[7]

Can be used at

physiological pH.

[1]

Gentle stain,

good for

osmotically

sensitive

samples.[1]

Disadvantages

Can be less

effective for

larger, complex

structures.

Low pH can

damage

sensitive

samples,

radioactive.[3]

Can have a

disruptive effect

on some

membrane

systems.[1]

Lower contrast

than uranyl

acetate.[5]
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Experimental Protocols
The following are detailed protocols for the preparation and use of sodium silicotungstate as

a negative stain for various sample types.

I. Preparation of 2% Sodium Silicotungstate Staining
Solution
Materials:

Sodium silicotungstate powder

High-purity water (e.g., Milli-Q or equivalent)

0.1 M NaOH or 0.1 M HCl for pH adjustment

0.22 µm syringe filter

Volumetric flask and other standard laboratory glassware

pH meter

Procedure:

Weigh out 200 mg of sodium silicotungstate powder.

Dissolve the powder in 8 ml of high-purity water in a clean glass beaker with a magnetic

stirrer.

Once fully dissolved, adjust the pH to the desired value (typically between 7.0 and 7.4) by

adding small aliquots of 0.1 M NaOH or 0.1 M HCl while monitoring with a pH meter.

Transfer the solution to a 10 ml volumetric flask and bring the final volume to 10 ml with high-

purity water.

Filter the solution through a 0.22 µm syringe filter to remove any small aggregates or

undissolved particles.
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Store the staining solution in a clean, sealed container at 4°C. It is recommended to prepare

fresh solutions regularly for optimal results.

II. Negative Staining of Purified Protein Complexes
This protocol is suitable for the visualization of isolated and purified protein complexes.

Materials:

Purified protein sample (0.01 - 0.1 mg/mL in a low salt buffer)

2% Sodium silicotungstate solution, pH 7.4

Glow-discharged carbon-coated copper EM grids

Fine-tipped forceps

Pipettes and tips

Filter paper (e.g., Whatman No. 1)

Procedure:

Grid Preparation: Immediately before use, glow-discharge the carbon-coated EM grids to

render the surface hydrophilic, which promotes even spreading of the sample and stain.

Sample Application: Using fine-tipped forceps, hold a glow-discharged grid by its edge. Apply

3-5 µL of the protein sample to the carbon-coated side of the grid.

Adsorption: Allow the sample to adsorb to the grid for 30-60 seconds. The optimal time may

need to be determined empirically.

Blotting: Carefully blot the excess sample from the edge of the grid with a piece of filter

paper. Do not allow the grid surface to dry completely.

Washing (Optional): If the sample buffer contains high concentrations of salt or other non-

volatile components, a washing step is recommended. Apply a drop of high-purity water or a
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volatile buffer (e.g., ammonium acetate) to the grid and then immediately blot it away. Repeat

this step once more.

Staining: Apply a 3-5 µL drop of the 2% sodium silicotungstate solution to the grid.

Incubation: Allow the stain to incubate for 30-60 seconds.

Final Blotting: Carefully blot away the excess stain from the edge of the grid, leaving a thin,

uniform layer of stain surrounding the protein particles.

Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.

III. Negative Staining of Viral Particles
This protocol is adapted for the visualization of viral capsids and enveloped viruses.

Materials:

Purified virus suspension (concentration should be optimized, typically 10^10 - 10^12

particles/mL)

2% Sodium silicotungstate solution, pH 7.0

Glow-discharged carbon-coated copper EM grids

Fine-tipped forceps

Pipettes and tips

Filter paper

Procedure:

Grid Preparation: Glow-discharge carbon-coated grids immediately prior to use.

Sample Application: Apply 3-5 µL of the purified virus suspension onto the grid surface and

allow it to adsorb for 1-2 minutes.

Blotting: Gently blot the edge of the grid with filter paper to remove excess liquid.
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Staining: Immediately apply a 5 µL drop of 2% sodium silicotungstate solution to the grid.

Incubation: Incubate for 1 minute.

Final Blotting: Carefully blot off the excess stain with the torn edge of a piece of filter paper.

The goal is to leave a thin, even layer of stain embedding the virus particles.

Drying: Let the grid air-dry completely before examination in the TEM.

IV. Negative Staining of Nanoparticles
This protocol is suitable for the characterization of metallic or polymeric nanoparticles.

Materials:

Nanoparticle suspension (diluted in high-purity water or a suitable volatile buffer)

2% Sodium silicotungstate solution, pH 7.4

Glow-discharged carbon-coated copper EM grids

Fine-tipped forceps

Pipettes and tips

Filter paper

Procedure:

Grid Preparation: Use glow-discharged carbon-coated grids for optimal nanoparticle

adhesion and stain distribution.

Sample Application: Apply a 3-5 µL drop of the nanoparticle suspension to the grid and allow

it to sit for 1-2 minutes to ensure adequate adsorption.

Blotting: Wick away the excess suspension from the edge of the grid with filter paper.

Staining: Apply a 5 µL drop of 2% sodium silicotungstate solution to the grid and incubate

for 30-60 seconds.
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Final Blotting: Carefully blot away the excess stain, aiming for a thin, uniform embedding

layer.

Drying: Allow the grid to air-dry thoroughly before imaging.

Visualizations
The following diagrams illustrate the key principles and workflows associated with negative

staining using sodium silicotungstate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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